2-Amino-5-bromo-3-(dimethylamino)pyrazine
Overview
Description
2-Amino-5-bromo-3-(dimethylamino)pyrazine (2AB3DP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that has a unique structure and properties, making it an attractive candidate for a variety of research applications. 2AB3DP has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
1. Supramolecular Assembly
- Summary of Application : A supramolecular assembly was successfully constructed by 2-amino-5-bromo-3-methylpyridine (ABMP) and 2,4-dihydroxybenzoic acid (DHB) through N+–H⋯O−, N–H⋯O and O–H⋯O hydrogen bonding interactions .
- Methods of Application : The structure of the molecular salt was determined by single-crystal X-ray crystallography. Further, the synthesized salt was elucidated by optical, Fourier transform infrared and nuclear magnetic resonance spectroscopic studies .
- Results or Outcomes : The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .
2. Stimuli-responsive Polymersomes
- Summary of Application : Polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) were synthesized and assembled in aqueous solutions .
- Methods of Application : The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements. The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .
- Results or Outcomes : Negative staining transmission electron microscopy showed spherical aggregates and confirmed the diameter around 80 nm. These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
3. Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
4. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
- Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
properties
IUPAC Name |
5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYHUKOQSACFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557438 | |
Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-3-(dimethylamino)pyrazine | |
CAS RN |
89641-34-9 | |
Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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